2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid
Overview
Description
Preparation Methods
The synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid typically involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine to form the intermediate 2-methoxyethyl methanesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Scientific Research Applications
2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is widely used in proteomics research due to its ability to interact with proteins and peptides. It is also used in the study of enzyme mechanisms and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid include:
2-(N-(2-Hydroxyethyl)methylsulfonamido)acetic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.
2-(N-(2-Ethoxyethyl)methylsulfonamido)acetic acid: This compound has an ethoxy group, which can influence its solubility and chemical properties.
2-(N-(2-Methylthioethyl)methylsulfonamido)acetic acid: This compound has a methylthio group, which can alter its oxidation and reduction behavior.
Properties
IUPAC Name |
2-[2-methoxyethyl(methylsulfonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5S/c1-12-4-3-7(5-6(8)9)13(2,10)11/h3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHWNQDOPAWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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